molecular formula C21H17ClN2 B5118579 1-(3-chlorophenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole

1-(3-chlorophenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No. B5118579
M. Wt: 332.8 g/mol
InChI Key: SAEMXQXWFKVTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole, commonly known as CDPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and other fields. CDPP belongs to the class of pyrazole compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of CDPP involves the inhibition of various enzymes and signaling pathways. CDPP has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. CDPP has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CDPP has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells. CDPP has also been found to increase the levels of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, CDPP has been shown to modulate the expression of various genes involved in cancer progression and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CDPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its structure can be easily modified to improve its activity and selectivity. However, CDPP also has some limitations. It is relatively unstable and can degrade over time, which can affect its activity. Additionally, CDPP can exhibit cytotoxicity towards normal cells, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research on CDPP. One area of focus is the development of more stable and selective CDPP analogs with improved therapeutic potential. Another direction is the investigation of CDPP's potential applications in other fields, such as agriculture and environmental science. Additionally, the mechanism of action of CDPP needs further elucidation to fully understand its potential applications in medicine and other fields.
Conclusion:
In conclusion, CDPP is a promising chemical compound that has been extensively studied for its potential applications in medicine and other fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. CDPP has shown potential in the treatment of cancer and neurodegenerative diseases, and further research is needed to fully understand its therapeutic potential.

Synthesis Methods

CDPP can be synthesized using various methods, including the reaction of 3-chlorobenzaldehyde with acetophenone in the presence of hydrazine hydrate. Another method involves the reaction of 3-chlorobenzaldehyde with phenylhydrazine and acetophenone in ethanol. The synthesized CDPP can be purified using column chromatography or recrystallization.

Scientific Research Applications

CDPP has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. It has been found to exhibit anticancer activity by inhibiting the proliferation of cancer cells. CDPP has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, CDPP has been investigated for its antimicrobial and antifungal properties.

properties

IUPAC Name

2-(3-chlorophenyl)-3,5-diphenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2/c22-18-12-7-13-19(14-18)24-21(17-10-5-2-6-11-17)15-20(23-24)16-8-3-1-4-9-16/h1-14,21H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEMXQXWFKVTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3,5-diphenyl-2-pyrazoline

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